1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the fluoro and ethyl groups.
For the pyrrolidine ring, a common approach is the cyclization of an appropriate precursor, such as a γ-lactam, under basic conditions . The final step involves the coupling of the indole and pyrrolidine derivatives through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity . The fluoro group may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared to other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Tryptophan: An essential amino acid with an indole side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H22FN3O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22FN3O2/c1-14-2-5-18(6-3-14)25-22(28)16-10-21(27)26(13-16)9-8-15-12-24-20-7-4-17(23)11-19(15)20/h2-7,11-12,16,24H,8-10,13H2,1H3,(H,25,28) |
InChI Key |
FIPXBYCXTFGALO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.